3-Amino-1-naphthoic acid
Overview
Description
3-Amino-1-naphthoic acid is an organic compound with the molecular formula C11H9NO2. It is a white to pale yellow solid that is slightly soluble in water but more soluble in organic solvents like hot benzene and dichloromethane. This compound is primarily used in the synthesis of dyes, pigments, and as an intermediate in organic synthesis .
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate for herbicide antidote , suggesting that it may interact with enzymes or proteins involved in herbicide metabolism.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Amino-1-naphthoic acid. For instance, its solubility in different solvents suggests that it may be more effective in non-polar environments . Additionally, factors such as pH, temperature, and presence of other chemicals could potentially affect its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-1-naphthoic acid can be synthesized through several methods:
From 1-naphthoic acid: One common method involves the reaction of 1-naphthoic acid with sodium nitrite and hydrochloric acid, followed by reduction with stannous chloride to yield the desired product.
From 1-naphthoyl chloride: Another method involves the reaction of 1-naphthoyl chloride with ammonia or an amine.
Industrial Production Methods: Industrial production typically involves the large-scale application of the above synthetic routes, with careful control of reaction conditions to maximize yield and purity. The use of autoclaves and continuous flow reactors is common to ensure consistent production .
Chemical Reactions Analysis
3-Amino-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones under strong oxidizing conditions.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with phenols or amines to form azo dyes
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by coupling agents like phenols or amines
Major Products:
Oxidation: Naphthoquinones.
Reduction: Corresponding amines.
Substitution: Azo dyes and other substituted naphthoic acids
Scientific Research Applications
3-Amino-1-naphthoic acid has several applications in scientific research:
Comparison with Similar Compounds
3-Amino-1-naphthoic acid can be compared with other naphthoic acid derivatives:
3-Amino-2-naphthoic acid: Similar in structure but differs in the position of the amino group.
1-Amino-2-naphthoic acid: Another isomer with different reactivity and applications, particularly in the synthesis of heterocyclic compounds.
2-Amino-1-naphthoic acid: Used in similar applications but has distinct chemical properties due to the position of the amino group.
Uniqueness: this compound is unique due to its specific position of the amino group, which influences its reactivity and the types of reactions it can undergo. This makes it particularly valuable in the synthesis of certain dyes and as an intermediate in organic synthesis .
Properties
IUPAC Name |
3-aminonaphthalene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPRQTYMJYGRER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90297503 | |
Record name | 3-aminonaphthalene-1-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90297503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32018-86-3 | |
Record name | 3-aminonaphthalene-1-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90297503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-aminonaphthalene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q1: How were the ionization constants for the different equilibria of 3-amino-1-naphthoic acid evaluated?
A2: The researchers used the published ionization constants of the methyl esters of this compound to evaluate the ionization constants for the four equilibria involved in its ionization []. This suggests that the researchers used a comparative approach based on the known values of similar compounds.
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